molecular formula C15H19NO5 B6638686 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-hydroxypropan-2-yl)-4-oxobutanamide

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-hydroxypropan-2-yl)-4-oxobutanamide

Cat. No.: B6638686
M. Wt: 293.31 g/mol
InChI Key: YHPZSILLEIIARG-UHFFFAOYSA-N
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Description

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-hydroxypropan-2-yl)-4-oxobutanamide is a complex organic compound characterized by its unique structural features, including a benzodioxin ring and a hydroxypropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-hydroxypropan-2-yl)-4-oxobutanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Attachment of the Butanamide Chain: The benzodioxin intermediate is then reacted with a butanoyl chloride derivative in the presence of a base to form the butanamide linkage.

    Introduction of the Hydroxypropanamide Group: The final step involves the reaction of the intermediate with an appropriate hydroxypropanamide derivative under mild conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropanamide moiety, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen, nitro, or other electrophilic groups on the benzodioxin ring.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-hydroxypropan-2-yl)-4-oxobutanamide serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new synthetic methodologies.

Biology

The compound has shown potential as a biochemical probe due to its ability to interact with specific enzymes and receptors. It is used in studies investigating enzyme inhibition and receptor binding, contributing to our understanding of biochemical pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features suggest it could act as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the materials science industry, the compound is investigated for its potential use in the development of new materials with unique properties, such as enhanced stability or specific electronic characteristics.

Mechanism of Action

The mechanism by which 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-hydroxypropan-2-yl)-4-oxobutanamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxypropanamide moiety can form hydrogen bonds with active sites, while the benzodioxin ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-hydroxyethyl)-4-oxobutanamide
  • 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-hydroxypropan-2-yl)-4-oxopentanamide

Uniqueness

Compared to similar compounds, 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-hydroxypropan-2-yl)-4-oxobutanamide stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of both the hydroxypropanamide and benzodioxin moieties allows for a broader range of chemical modifications and interactions, enhancing its versatility in various applications.

Properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-hydroxypropan-2-yl)-4-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-10(9-17)16-15(19)5-3-12(18)11-2-4-13-14(8-11)21-7-6-20-13/h2,4,8,10,17H,3,5-7,9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPZSILLEIIARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC(=O)CCC(=O)C1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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